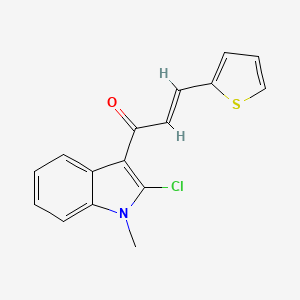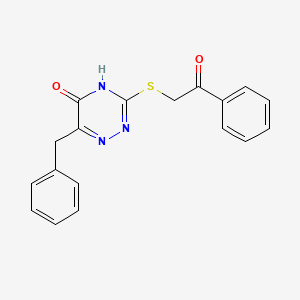
6-Benzyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one typically involves the reaction of benzyl chloride with 3-phenacylsulfanyl-1,2,4-triazine-5-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
6-Benzyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The benzyl and phenacyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 6-Benzyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione: Known for its anticoccidial activity and as an aldose reductase inhibitor.
2,4-Dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione: Studied for its potential therapeutic properties.
Uniqueness
6-Benzyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one stands out due to its unique combination of benzyl and phenacylsulfanyl groups, which may confer distinct biological activities and chemical reactivity compared to other triazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C18H15N3O2S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
6-benzyl-3-phenacylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H15N3O2S/c22-16(14-9-5-2-6-10-14)12-24-18-19-17(23)15(20-21-18)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,21,23) |
InChIキー |
DAPKXKXKDGTQMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


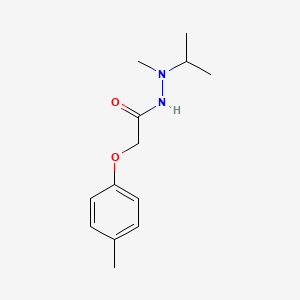
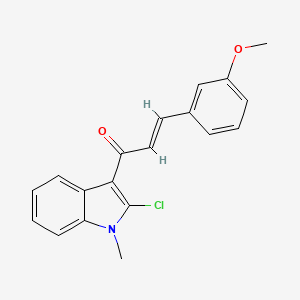
![4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376507.png)
![N-methyl-N'-({[5-oxo-6-(3-pyridinylmethyl)-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)urea](/img/structure/B13376521.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B13376525.png)

methylene]benzenesulfonamide](/img/structure/B13376541.png)
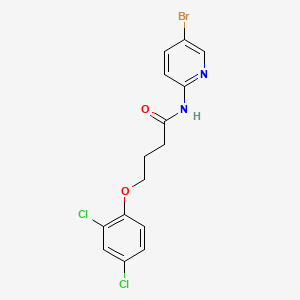
![4-[3-(2-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13376554.png)
![1-Amino-2,7-dimethyl-6-(1-naphthyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13376567.png)

![tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13376586.png)
